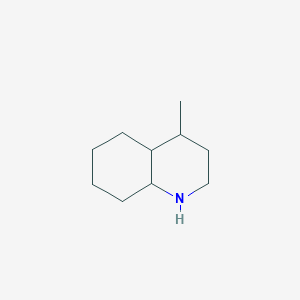

4-Methyl-decahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

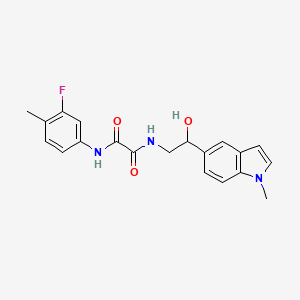

Übersicht

Beschreibung

“4-Methyl-decahydroquinoline” is a chemical compound that belongs to the class of decahydroquinolines . It is a derivative of decahydroquinoline, which is a type of alkaloid . Alkaloids are naturally occurring compounds, mainly from plants, that often have potent biological activity .

Synthesis Analysis

The synthesis of decahydroquinoline derivatives has been a subject of research due to their biological activities . The total synthesis of two decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A, was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound . Both alkaloids were synthesized from a common key intermediate in a divergent fashion .

Molecular Structure Analysis

Decahydroquinoline has a complex molecular structure with configurational and conformational peculiarities . The presence of two asymmetric nodal carbon atoms is responsible for the existence of decahydroquinoline in the form of two stable stereoisomeric forms with cis and trans fusion of the rings . The introduction of other chiral centers into the decahydroquinoline molecule significantly complicates the stereochemical composition of the compounds .

Chemical Reactions Analysis

Decahydroquinoline alkaloids are unique natural products that can be divided into three distinct sets . These diverse cis- or trans-fused decahydroquinolines are equipped with various short alkyl and alkenyl side chains . The structurally related but biologically different lepadins are marine alkaloids isolated from three distinct ascidians .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

- 4-Methyl-decahydroquinoline derivatives have shown promise in pharmacology, particularly in the synthesis of substances with anesthetic and analgesic properties. Research by Sokolov et al. (1976) highlighted the synthesis of pharmacologically active substances from these derivatives, emphasizing their potential in developing drugs with specific biological activities (Sokolov et al., 1976).

Ecological and Biological Significance

- In ecological studies, decahydroquinolines (DHQs), which include 4-methyl-decahydroquinoline, have been found in natural sources like Brazilian myrmicine ants and frog skin. Jones et al. (1999) discovered that these alkaloids, including a 4-methyl variant, are common to both ants and frogs, suggesting a dietary link and ecological significance (Jones et al., 1999).

Chemical and Spectroscopic Analysis

- 4-Methyl-decahydroquinoline and its derivatives have been subjects of extensive spectroscopic and structural analysis. Studies like the one conducted by Sharmila et al. (2016) have used mass spectrometry to analyze the conformational aspects of these compounds, providing vital insights into their chemical behavior and potential applications (Sharmila & Babu, 2016).

Biodegradation and Environmental Impact

- The biodegradation of 4-methylquinoline under aerobic conditions by soil bacteria has been documented, highlighting its environmental impact and the potential for bioremediation. Sutton et al. (1996) identified a bacterial strain capable of utilizing 4-methylquinoline as a carbon source, indicating its role in environmental degradation processes (Sutton et al., 1996).

Synthesis and Chemical Transformations

- The synthesis and transformation of 4-methyl-decahydroquinoline derivatives have been explored for their potential in creating new chemical entities. For example, Litvinenko and Voronenko (1984) investigated the synthesis and transformations of stereoisomeric 4-keto-2-methyl-trans-decahydroquinolines, revealing how the structural orientation affects their chemical behavior (Litvinenko & Voronenko, 1984).

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-decahydroquinoline is the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that mediate fast synaptic transmission and are found at the neuromuscular junction and in the central and peripheral nervous systems .

Mode of Action

4-Methyl-decahydroquinoline interacts with its targets, the nAChRs, by occluding the pore lumen of the receptors in the serine–leucine ring . This interaction results in the inhibition of nAChRs, which can lead to the paralysis of the prey of certain species that use this compound in their venom .

Biochemical Pathways

This disruption can have downstream effects on various physiological processes, including muscle contraction and cognitive functions .

Result of Action

The molecular and cellular effects of 4-Methyl-decahydroquinoline’s action primarily involve the disruption of normal neuronal signaling due to the inhibition of nAChRs . This can lead to various physiological effects, including paralysis in the case of venomous species that use this compound .

Zukünftige Richtungen

The future directions in the study of “4-Methyl-decahydroquinoline” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications . The availability of only small quantities of these natural products has precluded further studies on the development into potential leads for therapies . Therefore, more research is needed to fully understand and utilize these compounds.

Eigenschaften

IUPAC Name |

4-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBVRISDNZUAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)

![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)

![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)

![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)